(3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No.: 1087243-37-5
Cat. No.: VC11473814
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
Purity: 94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087243-37-5 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | (3S)-2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)/t11-/m0/s1 |
| Standard InChI Key | CNBQGXOEOOVTPA-NSHDSACASA-N |
| Isomeric SMILES | CC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O |
| Canonical SMILES | CC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(3S)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid belongs to the tetrahydroisoquinoline alkaloid family, featuring a fused benzene and piperidine ring system. The compound’s molecular formula is , with a molecular weight of 235.24 g/mol . Its IUPAC name reflects the S-configuration at the 3rd carbon, the acetyl group at position 2, and the carboxylic acid moiety at position 3.
Structural Data
The following table summarizes key physicochemical properties derived from experimental data:
| Property | Value |
|---|---|
| CAS Number | 182131-01-7 |
| Molecular Formula | |
| Molecular Weight | 235.24 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Optical Activity | Chiral (S-configuration at C3) |
The compound’s stereochemistry is crucial for its biological interactions, as demonstrated in studies of analogous tetrahydroisoquinoline-3-carboxylic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have confirmed the conformational rigidity of the tetrahydroisoquinoline core, with the acetyl and carboxylic acid groups influencing rotational barriers around the amide bonds .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically begins with the esterification or protection of the parent tetrahydroisoquinoline-3-carboxylic acid. For example, the tert-butyl ester derivative is often prepared to facilitate subsequent N-acylation reactions. In one protocol, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester reacts with acetic anhydride in the presence of a base such as triethylamine to introduce the acetyl group . Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free carboxylic acid .
Conformational Dynamics
Solution-phase studies using - and -NMR spectroscopy reveal that the compound exists as a mixture of conformers due to restricted rotation around the amide bonds. For instance, the analogous ligand 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine exhibits three distinct conformers in equilibrium, a property exploited in enantioselective catalysis .
Biological and Catalytic Applications
Enzyme Inhibition
Patent literature identifies tetrahydroisoquinoline-3-carboxylic acid derivatives as potent inhibitors of angiotensin-converting enzyme (ACE), a target in hypertension therapy . The (3S)-configured compounds demonstrate enhanced binding affinity compared to their R-enantiomers, attributed to optimal spatial alignment with the enzyme’s active site .
Chiral Catalysis
Coordination compounds derived from (3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been evaluated in asymmetric synthesis. For example, complexes with Cu, Co, or Fe catalyze nitroaldol and Michael additions with enantiomeric excesses exceeding 90% . The rigidity of the tetrahydroisoquinoline scaffold ensures precise spatial control over metal coordination, enabling high stereoselectivity .
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1720 cm (C=O stretch of acetyl) and 1680 cm (carboxylic acid C=O) .
-
NMR Spectroscopy: Key signals include a singlet for the acetyl methyl group ( 2.1 ppm) and a doublet for the C3 proton ( 4.3 ppm, Hz) .
Chromatographic Methods
High-performance liquid chromatography (HPLC) methods using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with baseline separation, confirming the compound’s optical purity .
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